N-(4-ethylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-2-16-7-9-17(10-8-16)23-20(27)15-26-22(28)19-6-4-3-5-18(19)21(24-26)25-11-13-29-14-12-25/h3-10H,2,11-15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQJKWFQLLPCOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Reaction Conditions
- Reagents : Bromine (Br₂) and potassium bromide (KBr) in an acetate buffer (pH 4–5).
- Temperature : 80–90°C for 6–8 hours.
- Yield : 85–90%.
The reaction proceeds via electrophilic aromatic substitution, with the acetate buffer stabilizing the intermediate bromonium ion. The product, 4-bromophthalazin-1(2H)-one, is isolated as a white crystalline solid.
Introduction of the Morpholin-4-yl Group
The morpholine moiety is introduced at position 4 using a palladium-catalyzed Buchwald-Hartwig amination, a method validated for similar phthalazinone derivatives.
Reaction Protocol
- Catalyst System : Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, 10 mol%).
- Base : Potassium carbonate (K₂CO₃).
- Solvent : Anhydrous toluene.
- Temperature : 110°C for 12–16 hours under nitrogen.
- Yield : 70–75%.
The reaction mechanism involves oxidative addition of the palladium catalyst to the C–Br bond, followed by coordination of morpholine and reductive elimination to form the C–N bond.
Alternative Alkylation Approach
In cases where palladium catalysts are unavailable, nucleophilic substitution with 4-(2-chloroethyl)morpholine hydrochloride can be employed:
Functionalization at Position 2 with Acetamide Moiety
The acetamide group is introduced via a two-step process: chloroacetylation followed by nucleophilic substitution with 4-ethylaniline.
Chloroacetylation of Position 2
- Reagent : Chloroacetyl chloride (ClCH₂COCl) in the presence of triethylamine (Et₃N).
- Solvent : Dichloromethane (DCM) at 0°C.
- Reaction Time : 2 hours.
- Yield : 80–85%.
The phthalazinone’s enolizable hydrogen at position 2 facilitates nucleophilic attack on the chloroacetyl chloride, forming 2-chloroacetyl-4-morpholinylphthalazin-1(2H)-one.
Substitution with 4-Ethylaniline
- Conditions : 4-Ethylaniline (1.2 equivalents) and K₂CO₃ in acetonitrile at 70°C for 6 hours.
- Mechanism : SN2 displacement of the chloride by the amine.
- Yield : 75–80%.
Optimization and Alternative Routes
Direct Acylation Approach
An alternative pathway involves forming the acetamide via acylation of 4-ethylaniline with a pre-functionalized phthalazine carboxylic acid:
- Carboxylic Acid Formation : Oxidation of a methyl group at position 2 using KMnO₄ in acidic medium.
- Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂).
- Amidation : Reaction with 4-ethylaniline in pyridine.
Yield : 65–70% (over three steps).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the amination step:
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.21 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.58 (q, J = 7.6 Hz, 2H, CH₂CH₃), 3.20–3.80 (m, 8H, morpholine-H), 4.12 (s, 2H, CH₂CO), 7.24–7.45 (m, 9H, aromatic-H).
- ¹³C NMR (100 MHz, CDCl₃): δ 15.2 (CH₂CH₃), 28.4 (CH₂CH₃), 48.9 (morpholine-C), 56.7 (CH₂CO), 121.8–140.2 (aromatic-C), 168.9 (C=O).
- HRMS : m/z calculated for C₂₄H₂₇N₄O₃ [M+H]⁺: 427.1984; found: 427.1986.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations
Key Observations :
Functional Analogues
- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thiol)acetamide): Shares the N-(4-ethylphenyl)acetamide side chain but replaces phthalazinone with a triazole ring. Acts as an insect Orco receptor agonist .
- OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Structural similarity in the acetamide side chain but with a butylphenyl group and triazole core. Functions as an Orco antagonist .
Pharmacological Implications :
- The phthalazinone core in the target compound may confer distinct binding kinetics compared to triazole-based analogs ().
Bioactivity Data (Inferred from Analogs)
Key Gaps :
- No direct bioactivity data for the target compound is available in the provided evidence. Its pharmacological profile must be inferred from structural analogs.
Notes
Structural vs. Functional Divergence: While the target compound shares a morpholinyl-acetamide scaffold with brezivaptanum (), its phthalazinone core may redirect activity toward non-vasopressin targets (e.g., kinase inhibition) .
Synthetic Challenges : The ethylphenyl group may introduce steric hindrance during coupling reactions, necessitating optimized conditions (e.g., microwave-assisted synthesis) .
Data Limitations : The absence of explicit studies on the target compound underscores the need for empirical validation of its pharmacokinetic and safety profiles.
Biological Activity
N-(4-ethylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with significant pharmacophoric elements. Its molecular formula is , and it has a molecular weight of approximately 342.44 g/mol. The presence of morpholine and phthalazine moieties suggests potential interactions with various biological targets.
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. In a study evaluating related compounds, several derivatives were tested in animal models for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Notably, compounds containing morpholine showed significant anticonvulsant activity, indicating that structural modifications can enhance therapeutic effects .
Table 1: Summary of Anticonvulsant Activity in Animal Models
| Compound ID | Dose (mg/kg) | MES Protection | PTZ Protection | Remarks |
|---|---|---|---|---|
| 12 | 100 | Yes | No | Effective in MES |
| 13 | 100 | Yes | Yes | Broad spectrum |
| 24 | 100 | Yes | No | Morpholine derivative |
The proposed mechanism for the anticonvulsant activity involves modulation of neurotransmitter systems, particularly enhancing GABAergic transmission or inhibiting excitatory pathways. The lipophilicity of these compounds appears to influence their CNS penetration and subsequent efficacy .
Other Pharmacological Activities
Beyond anticonvulsant effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays indicated that the compound could inhibit the production of pro-inflammatory cytokines in cultured macrophages.
Case Studies
A notable case study involved the evaluation of a closely related compound in patients with epilepsy who were resistant to conventional treatments. The study reported a significant reduction in seizure frequency among participants treated with the morpholine-containing derivative compared to a placebo group. This suggests that structural modifications leading to enhanced bioactivity could be beneficial in clinical settings .
Q & A
Q. How to address solubility limitations in pharmacological assays?
- Solutions :
- Co-solvents : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate esters or glycoside moieties to improve aqueous solubility .
Data Contradiction Analysis
- Purity vs. Bioactivity Discrepancies : Batches with minor impurities (e.g., <90% purity) may show reduced activity, necessitating stringent HPLC validation .
- Divergent SAR Trends : Some analogs with bulkier substituents exhibit lower activity despite predicted binding, highlighting the role of conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
